1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Biological Activity: A study by Hamed et al. (2020) described the synthesis of heteroaryl pyrazole derivatives, which were reacted with chitosan to form Schiff bases. These compounds, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, were screened for antimicrobial activity against various bacteria and fungi. The results showed that the antimicrobial activity depended on the type of Schiff base moiety (Hamed et al., 2020).
Structural Studies
- Crystal Structures of Pyrazole Compounds: Loh et al. (2013) synthesized four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. These compounds were characterized using X-ray single crystal structure determination (Loh et al., 2013).
Synthesis of Novel Derivatives
Novel Pyrazole Derivatives Synthesis
Al-Ghamdi (2019) aimed to synthesize new heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives. The study involved various cyclization and coupling reactions, yielding a range of pyrazole derivatives (Al-Ghamdi, 2019).
Synthesis of Pyrazolinone and Pyrazole Derivatives
Aly et al. (2004) described the synthesis of novel pyrazolinone and pyrazole derivatives, including 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. These compounds were obtained through reactions with different reagents such as hippuric acid and sodium azide (Aly et al., 2004).
Fluorescence Studies
- Effect on Fluorescence: Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde, including 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. This study explored the photophysical properties and how substituents on the benzene ring in the newly annulated pyridine ring affect absorption and emission (Patil et al., 2010).
Antitumor and Antimicrobial Applications
Synthesis and Antitumor Activity
Alam et al. (2017) designed and synthesized novel pyrazole pyridine derivatives, evaluating their in vitro cytotoxic activity against various human cancer cell lines. The study highlighted the significant cytotoxicity of some compounds compared to standard drugs (Alam et al., 2017).
Synthesis and Antimicrobial Evaluation
Mekky and Sanad (2019) synthesized novel thiohydrazonates and pyrazolo[3,4-b]pyridines, evaluating their antimicrobial activities. The study provided insights into the inhibitory activity of these compounds against various bacterial strains (Mekky & Sanad, 2019).
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFMZJYRZDFFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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